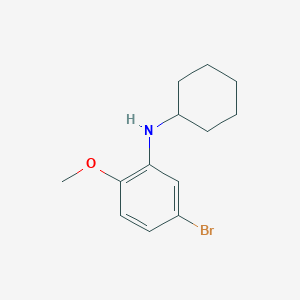
5-bromo-N-cyclohexyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclohexyl-2-methoxyaniline: is an organic compound with the molecular formula C13H18BrNO. It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of N-cyclohexyl-2-methoxyaniline
Starting Material: N-cyclohexyl-2-methoxyaniline.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.
-
Cyclohexylation of 5-bromo-2-methoxyaniline
Starting Material: 5-bromo-2-methoxyaniline.
Reagent: Cyclohexylamine.
Catalyst: Acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the N-cyclohexyl derivative.
Industrial Production Methods
Industrial production of 5-bromo-N-cyclohexyl-2-methoxyaniline typically involves large-scale bromination and cyclohexylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if introduced) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3).
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of various substituted anilines.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of advanced materials, such as polymers and dyes.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine groups can participate in hydrogen bonding and van der Waals interactions, while the cyclohexyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-cyclohexyl-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-N-cyclohexyl-2-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties.
Uniqueness
5-Bromo-N-cyclohexyl-2-methoxyaniline is unique due to the combination of its bromine, methoxy, and cyclohexyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications, offering a balance of hydrophobicity, electronic effects, and steric hindrance.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-8-7-10(14)9-12(13)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPKQPIVADCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
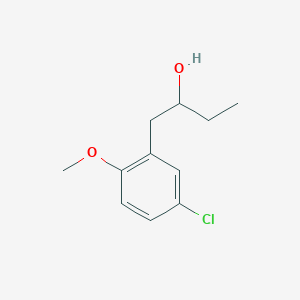

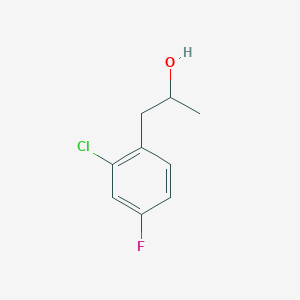

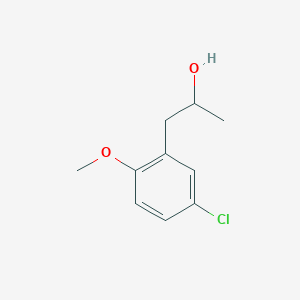
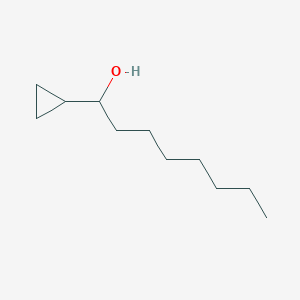
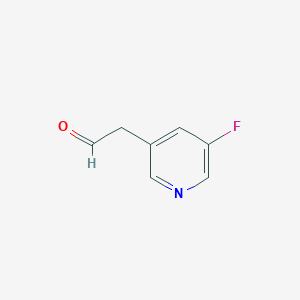
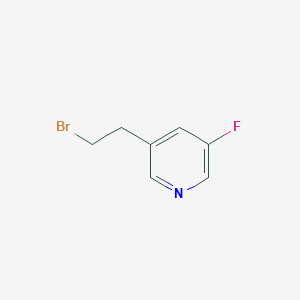
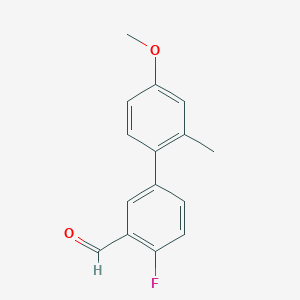
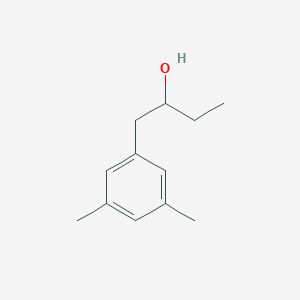
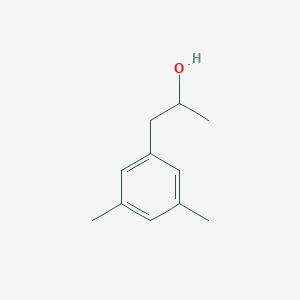
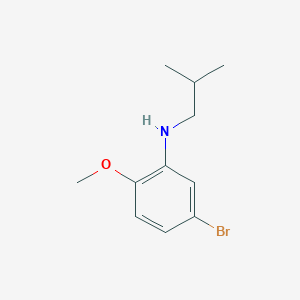
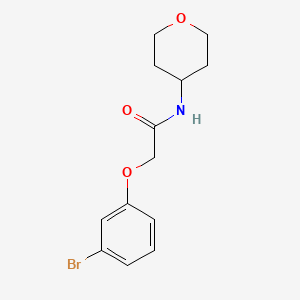
methylamine](/img/structure/B7870980.png)
